N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-13(23-15-5-3-2-4-6-15)19(22)20-11-16-7-8-17(25-16)18(21)14-9-10-24-12-14/h2-10,12-13,18,21H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPUUYJMXZXWRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(S1)C(C2=CSC=C2)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenoxypropanamide, a multi-step synthesis might be employed, starting with the formation of the thiophene ring followed by functionalization to introduce the hydroxy and phenoxy groups.
Industrial Production Methods
Industrial production of thiophene derivatives often utilizes catalytic processes to enhance yield and selectivity. Methods such as Suzuki–Miyaura coupling, which involves the use of organoboron reagents, are commonly employed due to their mild reaction conditions and high efficiency .
Chemical Reactions Analysis
Types of Reactions
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenoxypropanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring system can engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Calculated based on molecular formula.
Electronic and Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group in the target compound enhances solubility in polar solvents compared to non-hydroxylated analogs (e.g., ’s 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) .
- Lipophilicity: The phenoxy group increases lipophilicity relative to sulfone-containing analogs (e.g., ), which may improve membrane permeability but reduce aqueous solubility .
Research Findings and Data
Crystallographic Insights
Computational Studies
- Density functional theory (DFT) analyses () predict the target compound’s electron density distribution, highlighting reactive sites at the hydroxyl and amide groups .
Biological Activity
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenoxypropanamide, a compound featuring a thiophene ring system, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1798024-24-4 |
| Molecular Formula | C₁₄H₁₃NO₃S₄ |
| Molecular Weight | 371.5 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is largely attributed to its thiophene moiety, which is known for its electron-rich characteristics that enhance interactions with various biological targets. The compound may modulate enzyme activity or receptor interactions, influencing pathways associated with inflammation, cancer, and other conditions.
Biological Activities
- Anticancer Activity :
- Anti-inflammatory Effects :
-
Antimicrobial Properties :
- Certain thiophene derivatives demonstrate antimicrobial activity against a range of pathogens. This activity is often linked to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Studies and Research Findings
Several studies have investigated the biological activities of thiophene-based compounds, providing insights into their potential therapeutic applications:
Study 1: Anticancer Activity
A study published in Medicinal Chemistry evaluated a series of thiophene derivatives for their anticancer properties. The results indicated that specific substitutions on the thiophene ring significantly enhanced cytotoxicity against various cancer cell lines. Notably, compounds with hydroxyl groups showed increased activity due to better solubility and interaction with cellular targets .
Study 2: Anti-inflammatory Mechanisms
Research published in Pharmaceuticals explored the anti-inflammatory mechanisms of thiophene derivatives. The study found that these compounds effectively inhibited COX enzymes, leading to reduced production of pro-inflammatory mediators in animal models. The authors suggested that this class of compounds could be developed into novel anti-inflammatory agents .
Study 3: Antimicrobial Efficacy
A comprehensive review highlighted the antimicrobial efficacy of thiophene derivatives against both Gram-positive and Gram-negative bacteria. The review emphasized the role of structural modifications in enhancing antibacterial activity and suggested further exploration into their mechanism of action .
Q & A
Basic Research Question
- NMR/IR analysis : Assign peaks using ¹H/¹³C NMR to confirm thiophene protons (δ 6.8–7.5 ppm) and amide carbonyl (1650–1700 cm⁻¹ in IR). Compare with PubChem data for analogous thiophene-amides .
- X-ray crystallography : Use SHELX-2018 for structure refinement. Validate bond lengths (e.g., C-S in thiophene: ~1.71 Å) and angles against the Cambridge Structural Database .
What computational methods predict the electronic properties of this compound, and how do they align with experimental data?
Advanced Research Question
- DFT calculations : Optimize geometry using B3LYP/6-31G* to model HOMO-LUMO gaps and electrostatic potential surfaces. Compare with UV-Vis spectra (e.g., λmax for thiophene π→π* transitions) .
- Discrepancy resolution : If experimental bandgaps diverge from DFT predictions, re-evaluate solvent effects (PCM model) or consider post-Hartree-Fock methods (e.g., MP2) .
How can researchers resolve contradictions between biological activity assays and computational docking studies?
Advanced Research Question
- Target validation : Perform molecular docking (AutoDock Vina) against proposed targets (e.g., kinase enzymes). If IC50 assays contradict docking scores, re-examine protonation states (Epik) or solvent-accessible surface areas .
- Orthogonal assays : Use SPR (surface plasmon resonance) to measure binding kinetics, or ITC (isothermal titration calorimetry) to validate thermodynamic parameters .
What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
Advanced Research Question
- Forced degradation studies : Expose the compound to acidic (HCl 0.1 M), basic (NaOH 0.1 M), and oxidative (H₂O₂ 3%) conditions at 40°C. Monitor degradation via HPLC-MS to identify labile groups (e.g., amide hydrolysis) .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions (e.g., 4°C vs. 25°C) .
How can structure-activity relationships (SAR) be established for derivatives of this compound?
Advanced Research Question
- Analog synthesis : Modify the phenoxy group (e.g., electron-withdrawing substituents) or thiophene moieties. Test analogs for bioactivity (e.g., antimicrobial assays) .
- QSAR modeling : Use CoMFA or CoMSIA to correlate substituent properties (logP, polarizability) with activity. Validate models via leave-one-out cross-validation .
What experimental and computational approaches address discrepancies in crystallographic and spectroscopic data?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
